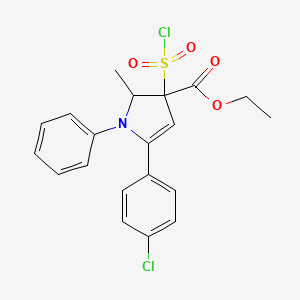
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups such as chlorophenyl, chlorosulphonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Sulfonylation: The chlorosulphonyl group is introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulphonyl group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 5-(4-bromophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-chlorophenyl)-3-sulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Lacks the chlorine atom in the sulphonyl group.
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-(4-methylphenyl)pyrrole-3-carboxylate: Contains a methyl group on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of this compound.
Properties
Molecular Formula |
C20H19Cl2NO4S |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-chlorosulfonyl-2-methyl-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-3-27-19(24)20(28(22,25)26)13-18(15-9-11-16(21)12-10-15)23(14(20)2)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3 |
InChI Key |
OENFBZBSFINFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=C(N(C1C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















